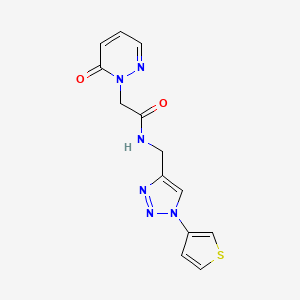
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxopyridazin-1(6H)-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Characterization
Research has extensively explored the synthesis of pyridazine derivatives, highlighting their significant role in the development of pharmaceuticals and materials science. For example, Ibrahim and Behbehani (2014) established a general route for synthesizing a novel class of pyridazin-3-one derivatives, demonstrating the chemical versatility and potential utility of pyridazine compounds in synthesizing fused azines (H. M. Ibrahim & H. Behbehani, 2014). This research underscores the foundational chemical processes that facilitate the creation of complex molecules, potentially including the target compound.
Antimicrobial Applications
Compounds with a pyridazine core have been shown to possess antimicrobial properties, suggesting their relevance in addressing microbial resistance. Pandya et al. (2019) synthesized a library of compounds and investigated their antibacterial and antifungal activities, revealing good to moderate activity against bacterial strains. This work highlights the antimicrobial potential of pyridazine derivatives, suggesting a pathway for developing new antimicrobials (K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019).
Potential in Drug Development
The structural complexity and chemical reactivity of pyridazine and triazole derivatives make them suitable candidates for drug development. For instance, Flefel et al. (2018) prepared novel pyridine derivatives, subjecting them to molecular docking screenings that revealed moderate to good binding energies on target proteins, indicating their potential in medicinal chemistry (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).
Insecticidal Properties
Research into pyridazine derivatives also extends to their application in agriculture, particularly as insecticides. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and assessed their insecticidal activity against the cotton leafworm, demonstrating the compound's utility in pest control (A. Fadda, M. Salam, E. Tawfik, E. Anwar, & H. Etman, 2017).
Luminescent Materials
Derivatives of pyridazine, such as those incorporating thiophene, have been explored for their luminescent properties, with potential applications in materials science. Bettencourt-Dias et al. (2007) reported on a complex of 4-thiophen-3-yl-pyridine-2,6-bis(oxazoline) with Eu(III) and Tb(III) that exhibited high luminescence, underscoring the potential of pyridazine derivatives in developing new luminescent materials (A. de Bettencourt-Dias, Subha Viswanathan, & A. Rollett, 2007).
特性
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c20-12(8-19-13(21)2-1-4-15-19)14-6-10-7-18(17-16-10)11-3-5-22-9-11/h1-5,7,9H,6,8H2,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXOAQOOQVBZOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

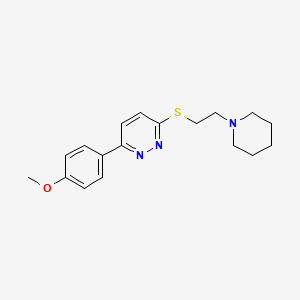
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)

![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)
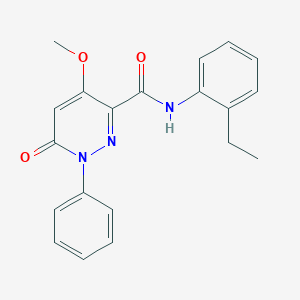
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
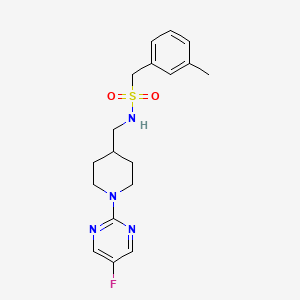
![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)
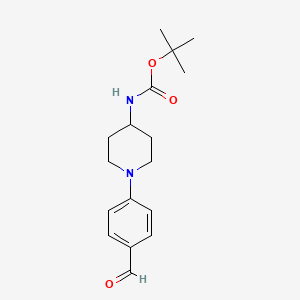
![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
